molecular formula C16H20O B3344995 5-Methyl-2-pentyl-3-phenylfuran CAS No. 1001207-02-8

5-Methyl-2-pentyl-3-phenylfuran

Cat. No. B3344995
CAS RN: 1001207-02-8
M. Wt: 228.33 g/mol
InChI Key: WBEJXBFZPUAQMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methyl-2-pentyl-3-phenylfuran is a chemical compound that belongs to the furan family. It is also known as 5-Methyl-2-pentylphenyl furan-3-carboxylate or MPFC. This compound has gained significant attention in the scientific community due to its potential applications in various fields, such as drug discovery, food chemistry, and material science.

Mechanism of Action

The mechanism of action of 5-Methyl-2-pentyl-3-phenylfuran involves its interaction with various cellular targets. It has been found to modulate the activity of enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are involved in inflammation and cancer. This compound also activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which regulates the expression of antioxidant enzymes and protects cells from oxidative stress.
Biochemical and Physiological Effects
Studies have shown that this compound can induce apoptosis in cancer cells by activating the caspase pathway. This compound also inhibits the production of pro-inflammatory cytokines and reduces oxidative stress in cells. In addition, it has been found to exhibit neuroprotective and cardioprotective effects.

Advantages and Limitations for Lab Experiments

One of the advantages of using 5-Methyl-2-pentyl-3-phenylfuran in lab experiments is its ability to selectively target cancer cells without affecting normal cells. This compound also has low toxicity and is relatively easy to synthesize. However, one of the limitations of using this compound is its poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research on 5-Methyl-2-pentyl-3-phenylfuran. One area of interest is its potential application in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Studies have shown that this compound can protect neurons from oxidative stress and reduce inflammation in the brain. Another area of interest is its potential application in the development of new materials with unique properties. The furan ring in this compound can be modified to introduce different functional groups, which can lead to the development of new materials with specific properties.

Scientific Research Applications

5-Methyl-2-pentyl-3-phenylfuran has been extensively studied for its potential applications in drug discovery. It has been found to exhibit antitumor, anti-inflammatory, and antioxidant properties. Studies have shown that this compound can induce apoptosis in cancer cells by activating the caspase pathway. It has also been found to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress in cells.

properties

IUPAC Name

5-methyl-2-pentyl-3-phenylfuran
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20O/c1-3-4-6-11-16-15(12-13(2)17-16)14-9-7-5-8-10-14/h5,7-10,12H,3-4,6,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBEJXBFZPUAQMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=C(C=C(O1)C)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80705309
Record name 5-Methyl-2-pentyl-3-phenylfuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80705309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1001207-02-8
Record name 5-Methyl-2-pentyl-3-phenylfuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80705309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Methyl-2-pentyl-3-phenylfuran
Reactant of Route 2
5-Methyl-2-pentyl-3-phenylfuran
Reactant of Route 3
5-Methyl-2-pentyl-3-phenylfuran
Reactant of Route 4
5-Methyl-2-pentyl-3-phenylfuran
Reactant of Route 5
5-Methyl-2-pentyl-3-phenylfuran
Reactant of Route 6
Reactant of Route 6
5-Methyl-2-pentyl-3-phenylfuran

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.